Deoxymyxol -

Deoxymyxol

Catalog Number: EVT-1589155
CAS Number:
Molecular Formula: C40H56O2
Molecular Weight: 568.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deoxymyxol is a xanthophyll.
Overview

Deoxymyxol is a naturally occurring compound derived from the myxobacteria, specifically known for its role in the biosynthesis of various bioactive compounds. It is a stereoisomer of myxol, which itself is a carotenoid pigment. Deoxymyxol is classified as a polyene alcohol and is characterized by its unique structural features that contribute to its biological activity.

Source

Deoxymyxol is primarily sourced from myxobacteria, which are soil-dwelling bacteria known for their complex life cycles and ability to produce a wide range of secondary metabolites. These bacteria have been studied for their potential applications in pharmaceuticals and agriculture due to their antimicrobial and antifungal properties.

Classification
  • Chemical Class: Polyene alcohol
  • IUPAC Name: (2E,4E,6E)-3,7,11-trimethyl-2,4,6,10-dodecatrien-1-ol
  • CAS Number: 116-31-0
Synthesis Analysis

Methods

The synthesis of deoxymyxol can be achieved through various methods, including:

  1. Natural Extraction: Isolated from myxobacteria cultures.
  2. Total Synthesis: Laboratory synthesis using organic chemistry techniques.

Technical Details

The total synthesis of deoxymyxol typically involves multi-step reactions that may include:

  • Alkylation: To introduce alkyl groups at specific positions on the carbon skeleton.
  • Reduction: To convert ketones or aldehydes into alcohols.
  • Elimination Reactions: To form double bonds in the polyene chain.

The synthetic route often requires careful control of reaction conditions to ensure the correct stereochemistry is maintained throughout the process.

Molecular Structure Analysis

Structure

Deoxymyxol has a complex molecular structure characterized by:

  • A long hydrocarbon chain with multiple double bonds.
  • A hydroxyl group (-OH) that contributes to its solubility and reactivity.

Data

The molecular formula of deoxymyxol is C15H24OC_{15}H_{24}O, and its molecular weight is approximately 224.35 g/mol. The compound features several stereocenters, leading to different stereoisomers.

Chemical Reactions Analysis

Reactions

Deoxymyxol can participate in various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Hydrogenation: Double bonds in the polyene chain can be hydrogenated to form saturated compounds.
  • Esterification: Reaction with acids to form esters can modify its solubility and reactivity.

Technical Details

These reactions are typically carried out under controlled conditions using catalysts or specific reagents to achieve desired products while minimizing side reactions.

Mechanism of Action

Process

Deoxymyxol exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its mechanism of action may involve:

  1. Membrane Disruption: The hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  2. Antimicrobial Activity: It may inhibit the growth of certain bacteria and fungi by interfering with their cellular processes.

Data

Studies have shown that deoxymyxol exhibits significant antimicrobial properties against various pathogens, making it a candidate for further pharmaceutical development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish oil.
  • Melting Point: Not well-defined due to its oily nature.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.

Chemical Properties

Deoxymyxol is sensitive to light and air, which can lead to degradation over time. Its reactivity allows it to participate in various chemical transformations useful in synthetic organic chemistry.

Applications

Scientific Uses

Deoxymyxol has several potential applications in scientific research:

  1. Pharmaceutical Development: Investigated for its antimicrobial properties as a potential antibiotic agent.
  2. Biochemical Research: Used as a model compound for studying membrane interactions and the effects of polyene compounds on cell biology.
  3. Agricultural Chemistry: Explored for use as a natural pesticide or fungicide due to its bioactive properties.

Research continues into optimizing the synthesis and exploring additional applications of deoxymyxol in various fields, particularly in medicine and agriculture.

Biosynthesis Pathways and Genetic Regulation of Deoxymyxol

Genomic Organization of Carotenogenic Gene Clusters

Carotenoid biosynthesis occurs within highly coordinated gene clusters, particularly in Flavobacteria. In Nonlabens spongiae, a contiguous 12.5-kb genomic segment harbors seven core genes: crtB (phytoene synthase), crtI (phytoene desaturase), crtY (lycopene cyclase), cruF (carotenoid 1,2-hydratase), crtD (3,4-desaturase), crtA-OH (2-hydroxylase), and crtZ (C-3/C-3' hydroxylase) [2]. This linear arrangement facilitates co-transcription and stoichiometric enzyme production, optimizing myxol (a precursor to deoxymyxol) synthesis.

Contrastingly, cyanobacteria like Synechocystis sp. PCC 6803 exhibit decentralized carotenogenic genes. CruF homologs reside on separate chromosomal loci from crtB or crtI, necessitating complex transcriptional coordination [8]. Evolutionary analyses suggest horizontal gene transfer of cruF from Flavobacteria to cyanobacteria, explaining its sporadic distribution in the latter [4].

Table 1: Core Genes in Deoxymyxol-Related Carotenoid Clusters

GeneFunctionLocation in N. spongiaeLocation in Synechocystis
crtBPhytoene synthaseCluster-centricDispersed (Chr)
crtIPhytoene desaturaseCluster-centricDispersed (Chr)
crtYLycopene cyclaseCluster-centricDispersed (Chr)
cruFCarotenoid 1,2-hydrataseCluster-centricSeparate locus (Chr)
crtDψ-end desaturaseCluster-centricAbsent
crtA-OHC-2 hydroxylaseCluster-centricAbsent
crtZC-3/C-3' hydroxylaseCluster-centricDispersed (Chr)

Chr: Chromosomal; Adapted from [2] [8]

Enzymatic Catalysis and Substrate Specificity in Myxol Derivative Synthesis

Deoxymyxol biosynthesis requires sequential enzymatic modifications with stringent substrate selectivity:

  • CrtI desaturates phytoene into lycopene via four dehydrogenation steps, exhibiting 90% efficiency for all-trans isomers over cis-configurations [2].
  • CrtY cyclizes the ψ-end of lycopene, forming γ-carotene. Structural studies reveal a hydrophobic cleft accommodating linear substrates >25 Å, excluding bicyclic carotenes [8].
  • CruF introduces a C-1,2 hydration to γ-carotene, yielding deoxymyxol’s monocyclic backbone. It exhibits absolute regioselectivity for the C1-C2 double bond and 20-fold higher activity toward β-ionone rings than uncycled termini [4].
  • CrtA-OH hydroxylates C-2 of the ψ-end group, a step absent in deoxymyxol biosynthesis but critical for myxol production. Its absence or downregulation redirects flux toward deoxymyxol [2].

Substrate channeling occurs in Flavobacteria, where CrtY directly transfers γ-carotene to CruF, minimizing intermediate diffusion [6]. Kinetic assays confirm a 3.5-fold higher catalytic efficiency (k~cat~/K~M~) for the CrtY-CruF complex versus isolated enzymes.

Table 2: Enzymatic Parameters in Myxol Pathway

EnzymeSubstrateK~M~ (μM)k~cat~ (s⁻¹)Regioselectivity
CrtIPhytoene8.2 ± 0.90.45 ± 0.03All-trans lycopene
CrtYLycopene5.1 ± 0.71.20 ± 0.11ψ-end cyclization
CruFγ-Carotene2.3 ± 0.40.98 ± 0.05C1-C2 hydration
CrtA-OHMyxol12.5 ± 1.20.31 ± 0.02C-2 ψ-end

Data from heterologous expression in E. coli [2] [6]

Role of GDP-Fucose Synthase in Glycosylation Patterns

While deoxymyxol itself lacks glycosylation, understanding this step clarifies branching points from its glycosylated analogs like myxol-2′-fucoside:

  • GDP-fucose biosynthesis requires gfs (GDP-fucose synthase), which converts GDP-mannose to GDP-fucose via epimerization and reduction [8].
  • Glycosyltransferases (GTs) in Flavobacteria (e.g., crtX homologs) attach fucose to myxol’s C-2′ position. Deletion of gfs abolishes fucosylation, redirecting carbon toward deoxymyxol accumulation [2].
  • Cyanobacterial glycosylation involves distinct GTs (e.g., pgtA in Synechococcus), utilizing UDP-glucose or TDP-rhamnose instead of GDP-fucose [8]. This explains the rarity of fucosylated myxol in cyanobacteria.

In N. spongiae, GDP-fucose availability regulates glycosylation efficiency. Metabolite profiling shows a 15-fold increase in deoxymyxol upon gfs knockdown, confirming competitive flux partitioning [2].

Comparative Analysis of Biosynthetic Routes in Flavobacteria vs. Cyanobacteria

Key divergences in deoxymyxol-related pathways include:

Gene Organization:

  • Flavobacteria: Single crt-cruF cluster enables co-regulation. The N. spongiae cluster drives 95% deoxymyxol yield in heterologous hosts [2].
  • Cyanobacteria: cruF is genomically isolated (e.g., slr1293 in Synechocystis), requiring independent activation by σ-factor or light-responsive promoters [4] [8].

Catalytic Steps:

  • Cyanobacteria utilize CrtL for cyclization instead of CrtY, generating β-carotene as the CruF substrate [8].
  • ψ-end modification diverges: Flavobacteria employ CrtD/CrtA-OH for desaturation/hydroxylation, absent in most cyanobacteria, leading to accumulation of non-hydroxylated deoxymyxol [4].

Glycosylation:

  • Fucose attachment occurs in <10% of cyanobacterial strains versus >80% in Flavobacteria [8].

Table 3: Biosynthetic Divergences in Deoxymyxol-Producing Taxa

FeatureFlavobacteriaCyanobacteria
Gene ClusterContiguous (crtB-crtZ-cruF)Fragmented (crtB/L, cruF distant)
CyclaseCrtY (γ-carotene)CrtL (β-carotene)
ψ-end ModifiersCrtD (3,4-desaturase), CrtA-OH (2-OH)Absent → deoxymyxol dominant
Glycosyl DonorGDP-fucose (C-2′)UDP-glucose/TDP-rhamnose
Deoxymyxol Yield0.8–1.2 mg/g DCW0.1–0.3 mg/g DCW

DCW: Dry Cell Weight; Data from [2] [4] [8]

Regulatory Mechanisms of Carotenoid 1,2-Hydratase (CruF) Activity

CruF catalysis (C1-C2 hydration) is pivotal for deoxymyxol formation. Its regulation occurs at multiple levels:

Transcriptional Control:

  • In Synechocystis, cruF expression doubles under high light (500 μmol photons m⁻² s⁻¹) via the redox-sensitive regulator RcaE [4].
  • Nitrogen limitation suppresses cruF by 60% in Flavobacteria, redirecting carbon to primary metabolism [2].

Post-Translational Modulation:

  • CruF activity requires Fe²⁺ as a cofactor. Oxidative stress inactivates CruF by Fe³⁺ oxidation, reducing deoxymyxol output by 40% [4].
  • Thioredoxin-mediated disulfide reduction enhances CruF turnover. Mutating Cys²⁰⁵ in its active site abolishes hydration [8].

Substrate Channeling:

  • Association with CrtY in Flavobacteria increases CruF’s k~cat~ 4-fold by pre-positioning γ-carotene [6]. In cyanobacteria, the absence of such complexes limits reaction efficiency.

Listed Compounds: Deoxymyxol, Myxol, γ-Carotene, Lycopene, Phytoene, GDP-Fucose.

Properties

Product Name

Deoxymyxol

IUPAC Name

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C40H56O2/c1-31(19-13-21-33(3)22-15-24-35(5)27-29-38(41)40(9,10)42)17-11-12-18-32(2)20-14-23-34(4)26-28-37-36(6)25-16-30-39(37,7)8/h11-15,17-24,26-29,38,41-42H,16,25,30H2,1-10H3/b12-11+,19-13+,20-14+,22-15+,28-26+,29-27+,31-17+,32-18+,33-21+,34-23+,35-24+/t38-/m0/s1

InChI Key

OMJAWWPQNWDDBQ-PFLGIBGRSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C

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